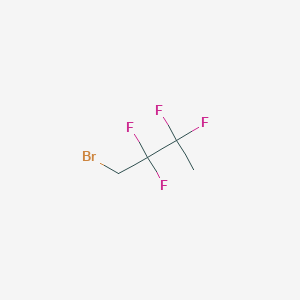

1-Bromo-2,2,3,3-tetrafluorobutane

Description

Properties

IUPAC Name |

1-bromo-2,2,3,3-tetrafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSWJCXLMABRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CBr)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2,2,3,3-tetrafluorobutane typically involves the bromination of 2,2,3,3-tetrafluorobutane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. Industrial production methods often employ bromine as the brominating agent, and the reaction is conducted in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-Bromo-2,2,3,3-tetrafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The compound can be reduced to form 2,2,3,3-tetrafluorobutane.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,2,3,3-tetrafluorobutane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in studying the effects of halogenated compounds on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: Apart from its use as a fire-extinguishing agent, it is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3,3-tetrafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane (CAS 129587-49-1)

- Structure : Bromine at C1, iodine at C4, and fluorine at C1 and C2.

- Properties : Higher molecular weight (318.94 g/mol vs. 212.98 g/mol for the target compound) due to iodine. The iodine substituent enhances reactivity in coupling reactions (e.g., Ullmann or Stille reactions) compared to bromine .

- Applications: Used in halogen-exchange studies and as a precursor for telecommunication-wavelength nanomaterials via carbon nanotube functionalization .

3-Bromo-1,1,2,2-tetrafluoropropane (CAS 679-84-5)

- Structure : Shorter chain (C3) with bromine at C3 and fluorine at C1 and C2.

- Properties : Lower boiling point (~85°C) due to reduced chain length. The bromine’s proximity to fluorines increases steric hindrance, slowing nucleophilic substitution compared to the target compound .

- Applications : Intermediate in pharmaceutical synthesis, particularly for fluorinated anesthetics .

1-Bromo-4-fluorobutane (CAS 462-72-6)

- Structure : Single fluorine at C4 and bromine at C1.

- Properties : Lower polarity (logP ~2.1) compared to the tetrafluorinated target compound (estimated logP ~1.5). The absence of adjacent fluorines reduces electron-withdrawing effects, making it less reactive in SN2 mechanisms .

- Applications : Primarily used in alkylation reactions for agrochemicals .

Halogen-Substituted Derivatives

1-Chloro-2,2,3,3-tetrafluoropropane (EPA Listing)

1,4-Diiodo-2,2,3,3-tetrafluorobutane

- Structure : Iodine at both C1 and C3.

- Properties: Enhanced reactivity in carbon-carbon bond-forming reactions (e.g., cycloadditions) due to iodine’s polarizability. Used in SWNT (single-walled carbon nanotube) functionalization for optoelectronic materials .

Fluorination Impact on Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Reactivity |

|---|---|---|---|---|

| 1-Bromo-2,2,3,3-tetrafluorobutane | 212.98 | ~120 (estimated) | ~1.5 | High SN2 reactivity; stable under acidic conditions due to fluorine shielding |

| 1-Bromo-4-fluorobutane | 155.01 | 98–102 | 2.1 | Moderate SN2 reactivity; prone to elimination under strong bases |

| 3-Bromo-1,1,2,2-tetrafluoropropane | 210.96 | ~85 | 1.8 | Low nucleophilic substitution due to steric hindrance |

| 1-Chloro-2,2,3,3-tetrafluoropropane | 168.5 | 35–40 | 1.2 | Limited utility in synthesis; used as refrigerant |

Biological Activity

1-Bromo-2,2,3,3-tetrafluorobutane is a halogenated organic compound with significant implications in biological and chemical research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

- Molecular Formula : C4H4BrF4

- Molecular Weight : 227.99 g/mol

- CAS Number : 129587-49-1

This compound exhibits unique reactivity due to its halogen substituents. The bromine and fluorine atoms contribute to its ability to interact with various biological molecules:

- Enzyme Interactions : The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This binding alters enzyme conformation and affects catalytic activity, which can lead to changes in metabolic pathways and cellular functions .

- Cell Signaling Modulation : It has been observed to influence key signaling pathways within cells. For instance, it can modulate the activity of transcription factors that regulate gene expression .

Cellular Effects

Research indicates that this compound affects various types of cells and cellular processes:

- Gene Expression : The compound can alter gene expression patterns through its interaction with regulatory proteins.

- Metabolic Flux : It influences cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound may enhance cellular function and promote beneficial metabolic processes.

- High Doses : Conversely, at elevated concentrations, it can lead to cytotoxic effects and disrupt normal cellular functions .

Case Studies

Several studies have documented the biological effects of halogenated compounds similar to this compound:

- Study on Enzyme Inhibition :

- Cell Signaling Research :

Metabolic Pathways

This compound participates in various metabolic pathways:

| Pathway | Interaction Type | Effect on Metabolism |

|---|---|---|

| Glycolysis | Enzyme inhibition | Decreased glucose metabolism |

| Fatty Acid Metabolism | Enzyme activation | Enhanced fatty acid oxidation |

| Amino Acid Metabolism | Modulation of enzyme activity | Altered amino acid synthesis |

Transport and Distribution

The compound's transport within biological systems is facilitated by specific transporters that ensure its localization in target tissues. This localization is crucial for its biological efficacy and interaction with biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.